1,4-Butanediamine, N-isopentyl-
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Overview
Description
1,4-Butanediamine, N-isopentyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butane chain, with an isopentyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-isopentyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with isopentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 1,4-butanediamine attacks the carbon atom of the isopentyl halide, resulting in the formation of 1,4-Butanediamine, N-isopentyl-.
Industrial Production Methods
Industrial production of 1,4-Butanediamine, N-isopentyl- often involves biocatalytic processes. For instance, the biocatalytic production of N-protected precursors of 1,4-butanediamine followed by deprotection steps can yield the desired compound . This method is advantageous due to its potential for high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N-isopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the electrophile used.
Scientific Research Applications
1,4-Butanediamine, N-isopentyl- has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and other polymers.
Biochemistry: The compound is studied for its role in biochemical pathways and its potential as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, N-isopentyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine:
1,5-Pentamethylenediamine: Another diamine with a slightly longer carbon chain.
Uniqueness
1,4-Butanediamine, N-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
91391-22-9 |
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Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-(3-methylbutyl)butane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2)5-8-11-7-4-3-6-10/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
PWKFXMIDHMQCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCCCN |
Origin of Product |
United States |
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